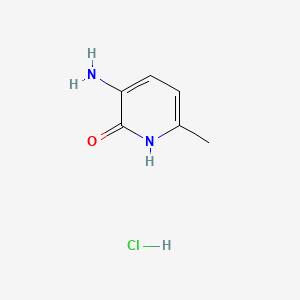

3-Amino-6-methylpyridin-2-ol hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-amino-6-methyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-2-3-5(7)6(9)8-4;/h2-3H,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNMFOVYPHDJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682472 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-17-0 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 6 Methylpyridin 2 Ol and Its Hydrochloride

Established Synthetic Routes to 3-Amino-6-methylpyridin-2-ol (B112726)

The formation of the 3-amino-6-methylpyridin-2-ol scaffold can be achieved through several reliable synthetic methodologies. These routes primarily involve the construction of the pyridinone ring followed by the introduction or modification of functional groups.

Catalytic Hydrogenation Approaches

A prevalent and efficient method for the synthesis of 3-amino-6-methylpyridin-2-ol is the catalytic hydrogenation of a suitable nitro precursor, specifically 6-methyl-3-nitropyridin-2-ol. This reaction involves the reduction of the nitro group to an amino group in the presence of a metal catalyst and a hydrogen source.

The reduction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is conducted in a solvent like ethanol, methanol, or ethyl acetate under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature are critical parameters that are optimized to ensure complete conversion and high yields. For instance, the reduction of similar nitro-aromatic compounds is often achieved at room temperature and moderate hydrogen pressures (1-5 atm).

A related reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine has been successfully achieved using stannous chloride (SnCl₂) in concentrated hydrochloric acid. This suggests an alternative route where 6-methyl-3-nitropyridin-2-ol could be reduced using a metal chloride in an acidic medium.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitro-aromatic Precursors

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| 10% Pd/C | H₂ | Ethanol | 25-50 | 1-5 | mdpi.com |

| Raney Ni | H₂ | Methanol | 25-60 | 1-10 | orgsyn.org |

| SnCl₂·2H₂O | HCl | - | 35-40 | - | google.com |

Multi-component and Condensation Strategies

Multi-component reactions (MCRs) offer an atom-economical and efficient approach for the synthesis of complex molecules like 3-amino-6-methylpyridin-2-ol in a single step from simple starting materials. Several strategies have been developed for the synthesis of substituted 2-pyridone derivatives.

One such strategy involves the condensation of an active methylene compound, an aldehyde, and an amine source. For the synthesis of 3-amino-2-pyridones, a three-component reaction of an α,β-unsaturated ketone, an amine, and a compound like 2-phenyl-1,3-oxazolon-5-one can be employed in the presence of a Lewis acid catalyst such as CeCl₃·7H₂O/NaI. thieme-connect.com This reaction proceeds with high diastereoselectivity to yield 3-amino-2(1H)-pyridinones. thieme-connect.com

Another approach involves a one-pot, three-component reaction of aryl aldehydes, malononitrile, and cyanoacetic hydrazide using a KF-Al₂O₃ catalyst to produce N-amino-2-pyridone derivatives. tandfonline.com By modifying the starting materials, it is plausible to devise a multi-component reaction that yields 3-amino-6-methylpyridin-2-ol. For example, a reaction involving a β-ketoester, a cyanoacetamide derivative, and an ammonia (B1221849) source could potentially construct the desired pyridone ring with the required substituents.

Table 2: Examples of Multi-component Reactions for 2-Pyridone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Type | Reference |

| α,β-Unsaturated Ketone | Primary Amine | 2-Phenyl-1,3-oxazolon-5-one | CeCl₃·7H₂O/NaI | Acetonitrile | 3-Amino-2(1H)-pyridinone | thieme-connect.com |

| Aryl Aldehyde | Malononitrile | Cyanoacetic Hydrazide | KF-Al₂O₃ | Ethanol | N-Amino-2-pyridone | tandfonline.com |

| Aldehyde | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Ethanol | Pyrano[3,2-c]pyridone | nih.gov |

Synthesis of 3-Amino-6-methylpyridin-2-ol Hydrochloride Salt

The hydrochloride salt of 3-amino-6-methylpyridin-2-ol is often preferred for its increased stability and solubility, which are advantageous for various applications. The synthesis involves the protonation of the basic amino group with hydrochloric acid.

Acidification and Purification Techniques

The formation of the hydrochloride salt is typically achieved by treating a solution of 3-amino-6-methylpyridin-2-ol with a solution of hydrogen chloride in a suitable solvent. Anhydrous solvents such as ethanol, isopropanol, or diethyl ether are commonly used to facilitate the precipitation of the salt.

For instance, after the reduction of the nitro precursor in the presence of hydrochloric acid, the resulting dihydrochloride (B599025) salt can be collected by filtration. google.com Alternatively, a solution of the free base in an organic solvent can be treated with a solution of HCl in the same or a miscible solvent until the precipitation is complete.

Purification of the hydrochloride salt can be achieved by recrystallization from an appropriate solvent system, such as ethanol/ether or methanol/acetone. The purity of the final product is typically assessed by techniques like melting point determination, elemental analysis, and spectroscopic methods (NMR, IR). A patent for a similar compound, 2,3-diamino-6-methoxypyridine dihydrochloride, describes its collection by filtration after cooling the reaction mixture. google.com The neutralization of this dihydrochloride with aqueous ammonia can then yield the free base. google.com

Advanced Synthetic Techniques and Optimization

To improve the efficiency and environmental friendliness of the synthesis of 3-amino-6-methylpyridin-2-ol and its hydrochloride, advanced techniques such as microwave-assisted synthesis have been explored.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The use of microwave irradiation can be particularly beneficial for both the initial synthesis of the pyridone ring and subsequent functional group manipulations.

For example, the condensation reactions involved in multi-component strategies for pyridone synthesis can be significantly expedited under microwave irradiation. nih.govresearchgate.net A study on the synthesis of acetamide derivatives of aminopyridines demonstrated a reduction in reaction time from several hours to a few minutes with good yields when using microwave irradiation. Similarly, the synthesis of 3-amino-1,2,4-triazoles was efficiently achieved at high temperatures in sealed vessels using controlled microwave synthesis. mdpi.com This suggests that a microwave-assisted approach could be highly effective for the synthesis of 3-amino-6-methylpyridin-2-ol, potentially leading to a more efficient and scalable process.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Amide Synthesis | 2-3 hours | a few minutes | Moderate to good | |

| Triazole Synthesis | Not specified | 10-30 minutes | High yields | mdpi.com |

| Dihydrobenzofuran Synthesis | Not specified | 5-15 minutes | Rapid generation | nih.gov |

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target molecule, 3-Amino-6-methylpyridin-2-ol, is an achiral molecule. It does not possess any stereocenters, and therefore, considerations for stereoselective synthesis to control the formation of specific enantiomers or diastereomers are not applicable.

Regioselectivity: Regioselectivity is a paramount consideration in the synthesis of 3-Amino-6-methylpyridin-2-ol. The precise placement of the amino and hydroxyl groups at the C3 and C2 positions, respectively, is crucial. The primary challenge arises during the nitration of 2-amino-6-methylpyridine (B158447). The directing effects of the existing amino and methyl groups on the pyridine (B92270) ring influence the position of the incoming nitro group.

The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weak activating group and also an ortho-, para-director. In the case of 2-amino-6-methylpyridine, the positions ortho to the amino group are C3, and the position para is C5. The position ortho to the methyl group is C5. Therefore, nitration can potentially lead to a mixture of 3-nitro and 5-nitro isomers. The separation of these isomers can be challenging and may require chromatographic techniques.

To achieve regioselectivity, several strategies can be considered:

Blocking Groups: In some cases, a blocking group can be temporarily introduced at one of the reactive sites to direct the incoming electrophile to the desired position. The blocking group is then removed in a subsequent step.

Alternative Synthetic Routes: Exploring alternative synthetic pathways that offer better regiocontrol is a common strategy. For instance, starting with a pyridine derivative that already has the desired substitution pattern or can be selectively functionalized can circumvent the issue of isomeric mixtures. One such approach could involve the synthesis starting from 6-methyl-3-nitropyridin-2-ol, which upon reduction would directly yield the desired product. The synthesis of this precursor would need to be regioselective.

Directed Ortho Metalation (DoM): This strategy involves the deprotonation of a C-H bond ortho to a directing group using a strong base, followed by quenching with an electrophile. While powerful, its application would depend on the choice of starting material and the compatibility of the functional groups.

The table below summarizes the key regioselective considerations:

| Reaction Step | Desired Regioisomer | Potential Byproducts | Control Strategy |

| Nitration of 2-amino-6-methylpyridine | 2-Amino-6-methyl-3-nitropyridine | 2-Amino-6-methyl-5-nitropyridine | Optimization of reaction conditions (temperature, acid concentration), chromatographic separation of isomers. |

Derivatization Reactions and Functional Group Transformations

The presence of both a primary aromatic amino group and a hydroxyl group on the pyridine ring of 3-Amino-6-methylpyridin-2-ol offers a rich platform for a variety of derivatization reactions and functional group transformations. These modifications can be used to synthesize a library of related compounds for various applications.

Reactions of the Amino Group:

The primary amino group is nucleophilic and can undergo a range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. This is a common method for introducing a variety of acyl groups.

Alkylation: The amino group can be alkylated using alkyl halides. However, overalkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Diazotization: As seen in the synthetic pathway, the amino group can be converted to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., -H, -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases).

Reactions of the Hydroxyl Group:

The hydroxyl group of the pyridin-2-ol tautomer is phenolic in nature and can undergo reactions such as:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate) yields ethers.

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides forms esters.

Conversion to Halogen: The hydroxyl group can be replaced by a halogen (e.g., chlorine) using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

The table below provides examples of potential derivatization reactions:

| Functional Group | Reaction Type | Reagent(s) | Product Class |

| Amino (-NH₂) | Acylation | Acetyl chloride, pyridine | N-(2-hydroxy-6-methylpyridin-3-yl)acetamide |

| Amino (-NH₂) | Alkylation | Benzyl bromide, K₂CO₃ | 3-(Benzylamino)-6-methylpyridin-2-ol |

| Amino (-NH₂) | Sulfonylation | p-Toluenesulfonyl chloride, pyridine | N-(2-hydroxy-6-methylpyridin-3-yl)-4-methylbenzenesulfonamide |

| Hydroxyl (-OH) | O-Alkylation | Methyl iodide, NaH | 3-Amino-2-methoxy-6-methylpyridine |

| Hydroxyl (-OH) | O-Acylation | Benzoyl chloride, pyridine | (3-Amino-6-methylpyridin-2-yl) benzoate |

| Hydroxyl (-OH) | Halogenation | POCl₃ | 3-Amino-2-chloro-6-methylpyridine |

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Reactivity of the Amino Moiety

The exocyclic amino (-NH2) group at the 3-position is a key functional moiety that largely defines the nucleophilic character of 3-Amino-6-methylpyridin-2-ol (B112726). As a primary amine, the lone pair of electrons on the nitrogen atom is available to attack electrophilic centers, making the compound a versatile building block in organic synthesis. pipzine-chem.com

The nucleophilicity of the amino group allows it to participate in a variety of chemical transformations:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing new functional groups or for protecting the amino moiety during subsequent reactions.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). pipzine-chem.com These products can be further reduced to form stable secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems. pipzine-chem.com

The reactivity of the amino group is influenced by the electronic effects of the other substituents on the pyridine (B92270) ring. The electron-donating nature of the hydroxyl and methyl groups increases the electron density on the ring system, which can, in turn, modulate the basicity and nucleophilicity of the amino group. pipzine-chem.com

Electrophilic Reactivity and Substitution Patterns of the Pyridine Ring

While pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, the presence of strong activating groups in 3-Amino-6-methylpyridin-2-ol significantly alters this reactivity. uoanbar.edu.iqlibretexts.org The amino (-NH2) and hydroxyl (-OH) groups are powerful ortho-, para-directing activators, while the methyl (-CH3) group is a weaker activating group. pipzine-chem.com

These substituents work in concert to increase the electron density of the pyridine ring, making it more susceptible to attack by electrophiles. pipzine-chem.com The directing effects of the existing groups are crucial in determining the regioselectivity of substitution reactions.

The amino group at C-3 and the hydroxyl group at C-2 strongly activate the C-4 and C-5 positions for electrophilic substitution.

The methyl group at C-6 further enhances the electron density of the ring.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to map the electron density and predict the most probable sites for electrophilic attack. Reactions like nitration, halogenation, and sulfonation, which are typically difficult to achieve with unsubstituted pyridine, can proceed under milder conditions with this activated substrate. uoanbar.edu.iq The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile. For instance, in a related system, Vilsmeier-Haack reagents have been used to achieve cyclization via electrophilic attack on the ring. chemrxiv.org

Protonation Equilibria and Acid-Base Chemistry

3-Amino-6-methylpyridin-2-ol hydrochloride is a salt, indicating that the parent molecule has basic properties. The structure contains multiple sites that can participate in acid-base equilibria: the basic amino group, the pyridine ring nitrogen, and the potentially acidic hydroxyl group. pipzine-chem.com

The primary equilibrium involves the protonation of the most basic sites. The amino group and the pyridine ring nitrogen both possess lone pairs of electrons capable of accepting a proton. pipzine-chem.comuoanbar.edu.iq However, the basicity of these sites is not equal. In many aminopyridines, the exocyclic amino group is more basic than the ring nitrogen. The hydrochloride salt form suggests that one or more of these basic centers are protonated.

Furthermore, the compound exhibits tautomerism, a common feature for 2-hydroxypyridines, existing in equilibrium between the pyridin-2-ol form and its pyridin-2(1H)-one tautomer. This equilibrium significantly influences the molecule's acid-base properties and reactivity. The pyridinol form emphasizes the phenolic acidity of the -OH group, while the pyridone form contains an amide-like structure. The pKa values associated with these equilibria determine the predominant species at a given pH.

| Functional Group | Acid/Base Character | Relevant Equilibrium | Estimated pKa Range |

|---|---|---|---|

| Amino Group (-NH₂) | Basic | -NH₂ + H⁺ ⇌ -NH₃⁺ | 3.0 - 5.0 |

| Pyridine Nitrogen | Basic | Py-N + H⁺ ⇌ Py-NH⁺ | 0.5 - 2.0 |

| Hydroxyl Group (-OH) / Pyridone (N-H) | Acidic | -OH ⇌ -O⁻ + H⁺ | 10.0 - 12.0 |

Note: pKa values are estimates based on analogous substituted pyridines and can vary based on experimental conditions.

Oxidation Pathways and Dimerization Phenomena

The electron-rich nature of 3-Amino-6-methylpyridin-2-ol makes it susceptible to oxidation. The potential oxidation pathways can involve the amino group, the pyridine ring, or both.

Oxidation of the Amino Group: The primary amino group can be oxidized to form nitroso, nitro, or other nitrogen oxide species under specific oxidizing conditions. pipzine-chem.com

Oxidation of the Pyridine Ring: Under strong oxidation, the pyridine ring itself may be cleaved or oxidized to form pyridine-N-oxide derivatives. pipzine-chem.com

Oxidative Dimerization: A significant transformation pathway for related amino-heterocyclic compounds is oxidative dimerization. nih.gov This can occur through the coupling of two molecules, often catalyzed by an oxidizing agent. For example, related aminopyridine derivatives used in hair dyes are known to react with oxidizing agents like hydrogen peroxide or even undergo air oxidation to form larger dye molecules. europa.eu In a study on a similar thienopyridine scaffold, an unexpected oxidative dimerization was observed to proceed via the cleavage of N-H and C=C bonds, leading to the formation of new sigma bonds between the monomeric units. nih.gov This suggests that 3-Amino-6-methylpyridin-2-ol could potentially undergo similar coupling reactions, leading to dimeric or polymeric structures.

Complexation Behavior with Metal Ions

3-Amino-6-methylpyridin-2-ol is an excellent candidate for acting as a ligand in coordination chemistry due to the presence of multiple donor atoms: the nitrogen of the amino group, the oxygen of the hydroxyl group, and the nitrogen of the pyridine ring. researchgate.net This allows the molecule to form stable complexes with a wide variety of metal ions.

The most common coordination mode for related 2-amino-3-hydroxypyridine (B21099) ligands involves chelation, where the molecule acts as a bidentate N,O-donor. researchgate.net In this arrangement, the ligand coordinates to a central metal ion through both the deprotonated hydroxyl oxygen atom and the amino nitrogen atom, forming a stable five-membered chelate ring. researchgate.net This bidentate chelation is a recurring motif in the coordination chemistry of transition metals with amino acids and related structures. mdpi.comnih.gov

The ability of pyridine derivatives to coordinate with metal ions is well-documented and forms the basis for their use in developing chemosensors and catalysts. The specific geometry and stability of the resulting metal complexes depend on several factors, including:

The nature of the metal ion (e.g., transition metals like Cu(II), Co(II), Ni(II)). elsevierpure.comnih.gov

The pH of the solution, which affects the protonation state of the ligand. mdpi.com

The presence of other co-ligands in the coordination sphere. elsevierpure.com

| Metal Ion Example | Likely Coordination Mode | Potential Donor Atoms | Resulting Structure |

|---|---|---|---|

| Cu(II), Co(II), Ni(II), Zn(II) | Bidentate Chelate | Amino Nitrogen, Hydroxyl Oxygen | Stable 5-membered ring complex |

| Pd(II), Pt(II) | Bidentate Chelate | Amino Nitrogen, Hydroxyl Oxygen | Square planar complexes |

| Fe(III), Ru(III) | Bidentate or Tridentate | Amino N, Hydroxyl O, Pyridine N | Octahedral complexes |

| Ag(I) | Monodentate or Bridging | Pyridine Nitrogen or Amino Nitrogen | Linear or polymeric complexes mdpi.com |

The study of these metal complexes is crucial for understanding the molecule's potential applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural analysis.

For ¹H NMR , one would expect to observe distinct signals for each chemically non-equivalent proton. Key expected signals for 3-Amino-6-methylpyridin-2-ol (B112726) hydrochloride would include:

A singlet for the methyl (CH₃) group protons.

Two distinct signals in the aromatic region for the two protons on the pyridine (B92270) ring. Their splitting pattern (as doublets) would confirm their adjacency.

Broad signals for the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups, as well as the proton associated with the hydrochloride, the position and broadness of which would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. Expected signals would correspond to:

The methyl carbon.

Four distinct signals for the pyridine ring carbons, with their chemical shifts indicating their electronic environment (e.g., carbons attached to oxygen and nitrogen would be significantly downfield).

The chemical shifts would also help to confirm the pyridin-2-ol tautomeric form versus the pyridin-2(1H)-one form, which can be in equilibrium.

A hypothetical data table for the expected NMR signals is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Amino-6-methylpyridin-2-ol hydrochloride

| Assignment | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.3 | ~20 |

| H-4 | ~6.5 (d) | ~110 |

| H-5 | ~7.2 (d) | ~125 |

| C-2 | - | ~160 |

| C-3 | - | ~135 |

| C-6 | - | ~150 |

| -NH₂ | broad | - |

Note: d denotes a doublet. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, showing a cross-peak between the H-4 and H-5 signals.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, linking the methyl proton signal to the methyl carbon signal, and the H-4 and H-5 signals to their respective carbon signals.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as structural information derived from its fragmentation.

HRMS would be used to determine the precise mass of the molecular ion to four or five decimal places. This allows for the unambiguous calculation of the molecular formula (C₆H₈N₂O for the free base). For the hydrochloride salt, analysis would typically show the protonated molecule [M+H]⁺ of the free base.

Electron Ionization (EI) or Electrospray Ionization (ESI) with tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. The fragmentation provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule could include the loss of small neutral molecules or radicals such as:

Loss of a methyl radical (•CH₃)

Loss of ammonia (B1221849) (NH₃)

Loss of carbon monoxide (CO)

These fragmentation patterns help piece together the molecular structure, corroborating the NMR data.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, key vibrational bands would be expected for:

O-H and N-H stretching: Broad bands in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl and amino groups.

C-H stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl group.

C=C and C=N stretching: Strong absorptions in the 1650-1450 cm⁻¹ region, characteristic of the pyridine ring.

N-H bending: A band around 1600 cm⁻¹.

C-O stretching: A band in the 1300-1200 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H / N-H stretch | 3500 - 3200 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C / C=N stretch | 1650 - 1450 |

| N-H bend | ~1600 |

Until detailed experimental data becomes available in the public domain, a complete and verified structural analysis of this compound remains to be documented.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For 3-Amino-6-methylpyridin-2-ol, the precursor to the hydrochloride salt, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. guidechem.com

The presence of the amino (-NH₂) and hydroxyl (-OH) groups would be indicated by stretching bands in the region of 3350–3500 cm⁻¹. guidechem.com The aromatic nature of the pyridine ring is confirmed by C=C and C=N stretching vibrations, which typically appear in the 1500–1600 cm⁻¹ range. guidechem.com The methyl group (-CH₃) would also exhibit characteristic stretching and bending vibrations.

A detailed assignment of the principal vibrational frequencies for the related free base, 3-Amino-6-methylpyridin-2-ol, is presented in the table below. This data provides a foundational understanding of the vibrational characteristics of the core structure.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H/O-H Stretching | 3350–3500 |

| C-H Stretching (Aromatic) | 3000–3100 |

| C-H Stretching (Methyl) | 2850–2960 |

| C=C/C=N Stretching (Pyridine Ring) | 1500–1600 |

Electronic Spectroscopy (UV-Vis)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions and Absorption Maxima

The electronic transitions are influenced by the substitution pattern on the pyridine ring. The amino and hydroxyl groups, being auxochromes, can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. Protonation of the amino group and the ring nitrogen in the hydrochloride salt is expected to cause a hypsochromic shift (shift to shorter wavelengths) of the π → π* transitions due to the stabilization of the non-bonding electrons, thus increasing the energy required for the transition.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a solute when the polarity of the solvent is changed. This phenomenon provides valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

For this compound, the polarity of the solvent would influence the electronic transitions. In polar solvents, the ground state of the molecule is stabilized by dipole-dipole interactions. If the excited state is more polar than the ground state, a bathochromic shift (positive solvatochromism) is typically observed with increasing solvent polarity. Conversely, if the ground state is more polar than the excited state, a hypsochromic shift (negative solvatochromism) will occur.

Given the ionic nature of the hydrochloride salt and the presence of polar functional groups, significant solvatochromic effects would be expected. A systematic study in a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

Crystallographic Studies and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal System, Space Group, and Unit Cell Parameters

At present, specific single-crystal X-ray diffraction data, including the crystal system, space group, and unit cell parameters for 3-Amino-6-methylpyridin-2-ol (B112726) hydrochloride, are not publicly available in crystallographic databases or the scientific literature. The determination of these parameters is a critical first step in any crystallographic study and would require experimental analysis of a suitable single crystal of the compound.

Bond Lengths, Bond Angles, and Torsional Angles

Similarly, detailed information on the intramolecular geometry of 3-Amino-6-methylpyridin-2-ol hydrochloride, such as specific bond lengths, bond angles, and torsional angles, is contingent upon the successful determination of its crystal structure through X-ray diffraction analysis. While theoretical calculations can provide estimates, experimental data is necessary for a definitive description.

Supramolecular Chemistry and Intermolecular Interactions

The arrangement of molecules in a crystal is directed by a variety of non-covalent intermolecular forces. These interactions are crucial for the formation and stabilization of the crystal lattice.

Hydrogen Bonding Networks (N—H⋯O, O—H⋯O, C—H⋯O)

The molecular structure of this compound, featuring amino (-NH2), hydroxyl (-OH), and pyridinium (B92312) cation functionalities, as well as a chloride anion, suggests a high potential for extensive hydrogen bonding. It is anticipated that a complex network of N—H⋯O, O—H⋯O, and weaker C—H⋯O interactions would be the dominant feature in its crystal packing. The pyridinium N-H and the hydroxyl O-H groups would act as strong hydrogen bond donors, while the oxygen atom of the hydroxyl group and the chloride anion would serve as primary acceptors. The amino group can act as both a hydrogen bond donor and acceptor. A definitive mapping of this hydrogen bonding network awaits experimental crystallographic data.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on a known crystal structure. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths. The analysis also generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, O···H, N···H, C···H) and their percentage contributions to the total crystal packing. As the crystal structure of this compound has not been reported, a Hirshfeld surface analysis cannot be performed at this time. Such an analysis would provide invaluable quantitative insights into the nature and hierarchy of the intermolecular forces governing its solid-state architecture.

Co-crystal and Salt Formations: Structural Implications

Detailed crystallographic studies and solid-state structural analyses for this compound, specifically concerning its co-crystal and salt formations, are not extensively available in the public scientific literature. While research exists on the synthesis and basic properties of this compound, comprehensive investigations into its crystal structure and the structural implications of its co-crystal and salt forms have not been widely published.

In the broader context of pyridine (B92270) derivatives, co-crystallization is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients. This technique involves combining a target molecule with a co-former to create a new crystalline solid with a distinct structure. The formation of co-crystals or salts can significantly impact properties such as solubility, stability, and bioavailability. These interactions are primarily governed by non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking.

For instance, a related compound, 2-Amino-6-methylpyridine (B158447), has been studied for its ability to form co-crystals. Research on the co-crystal of 2-Amino-6-methylpyridine with succinic acid has provided insights into the hydrogen bonding patterns and supramolecular assembly in such systems. chemicalbook.com However, it is crucial to note that these findings are not directly transferable to this compound due to differences in the functional groups and their positions on the pyridine ring, which would lead to different structural arrangements.

Without specific experimental data for this compound, any detailed discussion on its structural implications remains speculative. Such an analysis would typically involve the generation and interpretation of the following data:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Table 2: Potential Hydrogen Bond Geometry in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···Cl | To be determined | To be determined | To be determined | To be determined |

| O-H···Cl | To be determined | To be determined | To be determined | To be determined |

| N-H···O | To be determined | To be determined | To be determined | To be determined |

The structural implications of co-crystal and salt formation for this specific compound would be a valuable area for future research, potentially offering pathways to modulate its material properties for various applications.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to determine the optimized geometry, vibrational frequencies, and various spectroscopic parameters of molecules. For a molecule like 3-Amino-6-methylpyridin-2-ol (B112726) hydrochloride, these calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. nih.gov

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For 3-Amino-6-methylpyridin-2-ol hydrochloride, the protonation site, likely the pyridine (B92270) nitrogen, would be a key feature of the optimized geometry. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. The theoretical spectra can be compared with experimental data to aid in the assignment of observed spectral bands. researchgate.net

Illustrative Optimized Geometry Parameters The following table presents typical bond lengths and angles that would be determined for the optimized structure of this compound, based on studies of similar pyridine derivatives. nih.gov

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C2-N1 (pyridine ring) | 1.35 Å |

| C6-N1 (pyridine ring) | 1.34 Å | |

| C2-O | 1.36 Å | |

| C3-N (amino) | 1.37 Å | |

| C6-C (methyl) | 1.51 Å | |

| N1-H+ (hydrochloride) | 1.02 Å | |

| Bond Angle | C6-N1-C2 | 120.5° |

| N1-C2-C3 | 119.8° | |

| C2-C3-C4 | 119.5° | |

| N1-C2-O | 118.0° | |

| C3-C2-O | 122.2° | |

| Dihedral Angle | O-C2-C3-N(amino) | 180.0° (indicating planarity) |

Illustrative Vibrational Frequencies This table shows a selection of predicted vibrational frequencies and their assignments for this compound.

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3450 | N-H stretching (amino group) |

| 3350 | O-H stretching |

| 3100 | Aromatic C-H stretching |

| 2980 | Methyl C-H stretching |

| 1640 | C=C/C=N ring stretching |

| 1600 | NH₂ scissoring |

| 1450 | CH₃ bending |

| 1250 | C-O stretching |

| 850 | C-H out-of-plane bending |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and can help in confirming the structure of the synthesized compound. nih.gov

IR Spectroscopy: As mentioned, vibrational frequency calculations directly predict the IR spectrum. The calculated intensities of the vibrational modes help in identifying which peaks are expected to be strong or weak in an experimental spectrum. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). These calculations also provide information about the nature of the transitions, such as π→π* or n→π*. researchgate.net

Illustrative Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value (Illustrative) |

| ¹³C NMR | C2 (C-OH) | 160 ppm |

| C3 (C-NH₂) | 115 ppm | |

| C6 (C-CH₃) | 148 ppm | |

| ¹H NMR | OH proton | 9.5 ppm |

| NH₂ protons | 6.0 ppm | |

| CH₃ protons | 2.4 ppm | |

| UV-Vis | λmax | 295 nm (π→π* transition) |

Electronic Structure Analysis

Beyond geometry and spectra, computational chemistry provides deep insights into the electronic nature of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino and hydroxyl substituents, while the LUMO would also be distributed over the aromatic system. researchgate.net

Illustrative Frontier Orbital Energies

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, prone to nucleophilic attack. Green areas are neutral. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and positive potential near the hydrogen atoms of the amino and protonated ring nitrogen, highlighting the sites for potential intermolecular interactions. researchgate.netresearchgate.net

Electron Localization Function (ELF) and Topological Studies

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.org It provides a clear depiction of core electrons, covalent bonds, and lone pairs, which aligns well with chemical intuition and models like the VSEPR theory. wikipedia.orgd-nb.info In this compound, an ELF analysis would distinctly show the localization of electrons in the C-C, C-N, C-O, and C-H bonds, as well as the lone pairs on the oxygen and amino nitrogen atoms. Topological studies of the ELF scalar field can further quantify the nature of the chemical bonding. d-nb.info

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. It provides a quantitative basis for understanding charge transfer and the stabilizing effects of electron delocalization.

In this compound, NBO analysis would be crucial for dissecting the intricate electronic interactions. The pyridine ring, protonated at the nitrogen in the hydrochloride form, acts as an electron-withdrawing scaffold. The amino (-NH2) and methyl (-CH3) groups at the 3- and 6-positions, respectively, are electron-donating groups, while the hydroxyl (-OH) group at the 2-position can act as both a hydrogen bond donor and an electron donor through its lone pairs.

The primary focus of NBO analysis would be on hyperconjugative interactions, which represent charge transfer from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions are quantified by the second-order perturbation stabilization energy, E(2). For this compound, key donor-acceptor interactions would include:

Donation from lone pairs: The lone pairs of the exocyclic amino nitrogen (nN) and the hydroxyl oxygen (nO) can delocalize into the antibonding orbitals (π) of the pyridine ring. This n → π delocalization is a significant factor in the electronic structure of substituted pyridines.

Donation into the ring: The π orbitals of the pyridine ring can interact with the antibonding orbitals of the substituents.

Intramolecular Hydrogen Bonding: A significant interaction would be the potential for intramolecular hydrogen bonding between the 3-amino group and the 2-hydroxyl group. NBO analysis can quantify the charge transfer from the lone pair of the hydroxyl oxygen to the antibonding orbital of the N-H bond of the amino group (nO → σ*N-H), providing a measure of the strength of this interaction.

A hypothetical table of significant NBO interactions and their stabilization energies is presented below to illustrate the expected findings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) of -NH2 | π* (C2-C3) of ring | High | n → π* (Resonance) |

| LP (O) of -OH | σ* (C3-N) of ring | Moderate | Hyperconjugation |

| π (C4-C5) of ring | σ* (C6-C) of -CH3 | Low | π → σ |

| LP (O) of -OH | σ (N-H) of -NH2 | High | Intramolecular H-bond |

Note: This table is illustrative and contains hypothetical data to demonstrate the type of information gained from an NBO analysis.

Chemical Reactivity Descriptors and Global Reactivity Parameters

For this compound, these parameters would be calculated for the optimized molecular structure. The key global reactivity descriptors include:

HOMO and LUMO Energies (E_HOMO and E_LUMO): E_HOMO is related to the molecule's ability to donate electrons (ionization potential), while E_LUMO relates to its ability to accept electrons (electron affinity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. nih.gov A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO)/2. nih.gov

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO)/2. nih.gov Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are more reactive.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

The presence of electron-donating groups (-NH2, -CH3) would be expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, the protonated pyridine ring and the hydroxyl group would lower the LUMO energy, making it a better electron acceptor. A DFT calculation would provide quantitative values for these properties, allowing for a comparison of its reactivity with other related compounds.

An illustrative data table of these parameters is provided below.

| Parameter | Symbol | Formula | Hypothetical Value | Unit |

| HOMO Energy | E_HOMO | - | -6.5 | eV |

| LUMO Energy | E_LUMO | - | -1.5 | eV |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.0 | eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.0 | eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.5 | eV |

| Chemical Softness | S | 1/η | 0.4 | eV⁻¹ |

| Electrophilicity Index | ω | μ²/2η | 3.2 | eV |

Note: This table contains representative, hypothetical data for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. onepetro.orgchemtube3d.com For this compound, MD simulations and conformational analysis would be essential to understand its structural flexibility and the dominant forms it adopts in solution.

A key aspect of the conformational landscape of this molecule is the potential for tautomerism. The 2-hydroxypyridine (B17775) moiety can exist in equilibrium with its 2-pyridone tautomer. wuxibiology.comwayne.edursc.org Computational studies on similar systems have shown that the position of this equilibrium is highly sensitive to the solvent environment. semanticscholar.orgwuxibiology.com While the hydroxy form is often favored in the gas phase, the pyridone form can be stabilized by intermolecular hydrogen bonding in polar or protic solvents. wuxibiology.comrsc.org

Beyond tautomerism, conformational analysis would focus on:

Rotation of Substituents: The rotational barriers around the C-N bond of the amino group and the C-O bond of the hydroxyl group would be investigated. The preferred orientations are likely governed by steric hindrance and the formation of intramolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: As mentioned previously, a strong intramolecular hydrogen bond between the 3-amino and 2-hydroxyl groups is expected. nih.gov Conformational analysis would determine the geometry and stability of this hydrogen-bonded ring system. The planarity of the pyridine ring itself may also be slightly distorted by its substituents. chemicalbook.com

MD simulations in a solvent like water would reveal the dynamic nature of these conformational features and how intermolecular hydrogen bonds with the solvent compete with and influence intramolecular interactions.

Prediction of Nonlinear Optical Properties

Molecules with significant charge asymmetry and a delocalized π-electron system can exhibit nonlinear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. The presence of both electron-donating (-NH2, -OH, -CH3) and electron-accepting (the protonated pyridine ring) groups connected by a π-conjugated system makes 3-Amino-6-methylpyridin-2-ol a candidate for NLO activity. onepetro.org

Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β).

Polarizability (α): This describes the linear response of the molecule's electron cloud to an external electric field.

First Hyperpolarizability (β): This measures the second-order, nonlinear response to an electric field and is the key parameter for second-harmonic generation. A large β value is desirable for NLO materials.

Theoretical calculations, often using DFT or time-dependent DFT (TD-DFT), can compute these properties. rsc.org The magnitude of β is highly dependent on the strength of the donor and acceptor groups, the length and efficiency of the π-conjugated bridge, and the energy gap between the ground and excited states. For this compound, the intramolecular charge transfer from the amino and hydroxyl donors to the pyridinium (B92312) acceptor is expected to give rise to a significant β value.

A comparison of the calculated NLO properties with a standard reference material like urea (B33335) is often performed to gauge its potential.

| Property | Symbol | Hypothetical Value (a.u.) |

| Dipole Moment | µ | 4.5 |

| Mean Polarizability | <α> | 95 |

| First Hyperpolarizability | β_tot | 750 |

Note: This table presents plausible, hypothetical values in atomic units (a.u.) for illustrative purposes. The actual values would require specific quantum chemical calculations.

These computational predictions can guide the synthesis and experimental validation of new materials with enhanced NLO properties.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to a range of different biological targets. mdpi.com These structures serve as templates for creating libraries of compounds, which can expedite the discovery of new drugs. mdpi.comnih.gov The pyridine (B92270) ring and its derivatives are widely recognized as privileged structures due to their presence in numerous natural products and approved drugs, showcasing a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

The pyridone structure, which exists in tautomeric equilibrium with the pyridin-2-ol form, is particularly valued. nih.gov Pyridones possess unique physicochemical characteristics, such as weak alkalinity and the ability to act as both hydrogen-bond donors and acceptors. nih.gov These properties are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov The 3-Amino-6-methylpyridin-2-ol (B112726) structure, with its multiple functional groups, represents a valuable scaffold that allows for extensive chemical diversification, making it a significant building block in the design of novel bioactive molecules.

Intermediate in the Synthesis of Pharmacologically Active Compounds

The chemical reactivity of the amino and hydroxyl groups on the 3-Amino-6-methylpyridin-2-ol scaffold makes it a useful starting material or intermediate in the synthesis of more complex molecules with specific pharmacological functions. Its utility as a precursor has been explored in the development of various therapeutic systems and agents.

Targeted drug delivery aims to concentrate medication in specific tissues or cells, enhancing efficacy and reducing side effects. nih.govnih.gov This is often achieved by conjugating a therapeutic agent to a "vector" or "address" molecule that has a high affinity for receptors overexpressed on target cells, such as cancer cells. nih.gov The surface of drug-carrying nanoparticles can also be functionalized to achieve targeted delivery. nih.gov

The presence of a primary amino group in the 3-Amino-6-methylpyridin-2-ol structure provides a reactive handle for such modifications. This amino group can be used to link the scaffold to targeting moieties, such as folic acid, or to anchor it onto polymer-based drug delivery systems like those made from polyethyleneimine (PEI). nih.govnih.gov This functionalization allows for the creation of sophisticated delivery systems designed to release their payload at a specific site of action.

The 2-aminopyridine (B139424) scaffold is a key structural motif in the design of inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. nih.gov The development of potent and selective nNOS inhibitors is a significant therapeutic goal. Research has demonstrated that the 2-aminopyridine portion of these inhibitors is crucial for forming key interactions within the active site of the nNOS enzyme. nih.gov

Consequently, 3-Amino-6-methylpyridin-2-ol and its derivatives serve as important precursors for this class of therapeutics. By modifying the core scaffold, researchers can fine-tune properties such as potency, selectivity over other NOS isoforms, and the ability to cross the blood-brain barrier. nih.gov One study led to the discovery of a potent inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride (B599025), which exhibited high potency for human nNOS with a Kᵢ of 48 nM and excellent membrane permeability. nih.gov

Mineralocorticoid receptor (MR) antagonists are a class of drugs used to treat conditions like hypertension and heart failure by blocking the effects of aldosterone. nih.govwikipedia.org The first generation of these drugs, such as spironolactone, were steroidal and associated with side effects due to their lack of selectivity. nih.gov This led to extensive research into non-steroidal MR antagonists with improved safety profiles. nih.govresearchgate.net

The development of non-steroidal MRAs has involved the exploration of diverse heterocyclic scaffolds, including dihydropyridines (DHPs), pyrroles, pyrazolines, and benzoxazinones. researchgate.net The 3-Amino-6-methylpyridin-2-ol scaffold fits within this chemical space and represents a potential core structure for the design of novel, non-steroidal MR antagonists. Its ability to be functionalized allows for the creation of derivatives that can be optimized for potent and selective binding to the mineralocorticoid receptor. researchgate.net

Biological Activity Profiling of 3-Amino-6-methylpyridin-2-ol Derivatives

Starting from the 3-Amino-6-methylpyridin-2-ol core, chemists can synthesize a wide array of derivatives by modifying its functional groups. researchgate.net These new compounds are then screened to determine their biological activities, a process that has led to the identification of molecules with potential therapeutic applications, particularly as enzyme inhibitors.

Derivatives of aminopyridinols and related aminopyridine structures have shown significant activity as inhibitors of several important enzymes. By systematically altering the substituents on the pyridine ring, researchers can map the structure-activity relationship (SAR) to develop highly potent and selective inhibitors.

For instance, a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov One compound in this series demonstrated excellent selective inhibitory activity against FGFR4. nih.gov In another area, complexes of 2-amino-3-methylpyridine (B33374) have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. mdpi.com These studies highlight the broad potential of this chemical class to generate targeted enzyme inhibitors for various diseases.

Interactive Table of Research Findings on Enzyme Inhibition by Aminopyridine Derivatives

The following table summarizes key findings from enzyme inhibition studies on various derivatives.

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Aminopyrimidine Derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Compound 6O showed notable inhibitory activity, comparable to the control BLU9931, and excellent selectivity over FGFR1-3. | nih.gov |

| 2-Aminopyridine Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | A dihydrochloride salt derivative showed excellent potency for human nNOS with a Kᵢ value of 48 nM and high selectivity. | nih.gov |

| 2-Amino-3-methylpyridine Copper Complex | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | A synthesized complex showed inhibitory activity against both AChE and BChE with IC₅₀ values of 0.95 µg/mL and 0.87 µg/mL, respectively. | mdpi.com |

| Thieno[2,3-b]pyridine Derivatives | Nicotinate Mononucleotide Adenylyltransferase | Based on a hit compound, new derivatives were synthesized as potential inhibitors against the Bacillus anthracis enzyme. | researchgate.net |

Anti-fibrotic Potential

While direct studies on the anti-fibrotic activity of 3-Amino-6-methylpyridin-2-ol hydrochloride are not extensively documented in current literature, the mechanisms of established anti-fibrotic drugs offer context for the potential investigation of novel compounds. Fibrosis is characterized by the excessive accumulation of extracellular matrix, largely driven by the differentiation of fibroblasts into myofibroblasts. plos.org A key pathway in this process is mediated by Transforming Growth Factor-beta (TGF-β). researchgate.net

Current anti-fibrotic therapies, such as pirfenidone (B1678446) and nintedanib, target these fibrogenic processes. researchgate.netnih.gov Nintedanib is a tyrosine kinase inhibitor that demonstrates both anti-fibrotic and anti-inflammatory effects. nih.gov Pirfenidone is also known to inhibit the TGF-β1 signaling pathway. researchgate.net For a new molecule like this compound to be considered for anti-fibrotic applications, its ability to modulate pathways involving TGF-β, fibroblast proliferation, or collagen synthesis would need to be investigated. plos.orgnih.gov

Antimicrobial and Antiviral Activity (where applicable to derivatives)

The aminopyridine scaffold is a recognized precursor in the synthesis of heterocyclic compounds with potential therapeutic activities. bas.bg Research into derivatives of related structures has highlighted the promise of this chemical class in developing new antimicrobial and antiviral agents.

Antimicrobial Activity: Derivatives of 2-aminopyridine have been synthesized and evaluated for their antibacterial properties. In one study, a series of new 2-amino-3-cyanopyridine (B104079) derivatives were developed, with some compounds showing notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. bas.bg For instance, one derivative featuring a cyclohexylamine (B46788) moiety demonstrated significant potency, suggesting that specific substitutions on the aminopyridine core are crucial for antimicrobial action. bas.bg Other research has explored 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have shown strong antibacterial activity comparable to the antibiotic linezolid (B1675486) against several Gram-positive bacteria. nih.gov

Antiviral Activity: The pyridine ring is a component of various compounds investigated for antiviral efficacy. Studies on isoquinolone derivatives, for example, have sought to optimize antiviral activity against influenza viruses while minimizing cytotoxicity through chemical modifications. nih.gov Similarly, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated potent antiviral effects against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) in preclinical assays. nih.gov These derivatives were found to target the early stages of viral replication. nih.gov Furthermore, the development of phosphoramidate (B1195095) prodrugs of dioxolane nucleoside derivatives containing a 2-aminopurine (B61359) ring (a bioisostere of aminopyridine) has been shown to enhance antiviral potency against HIV and HBV. nih.gov

These findings collectively suggest that the aminopyridine scaffold present in this compound is a viable starting point for the design of novel antimicrobial and antiviral agents.

Anti-inflammatory Properties

Derivatives of pyridine have shown significant promise as anti-inflammatory agents. The 3-hydroxypyridine (B118123) structure, in particular, which is a tautomer of the 2-pyridone in the title compound, is associated with anti-inflammatory effects. Studies on new derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models of both acute and chronic inflammation. nih.govnih.govresearchgate.net

The proposed mechanism for this activity is linked to the iron-chelating ability of the 3-hydroxy-pyridine-4-one structure. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are iron-dependent. By chelating iron, these compounds may inhibit these enzymes, thereby reducing the production of inflammatory mediators like prostaglandins. nih.gov Furthermore, since free radicals contribute to the inflammatory process, the antioxidant properties of these iron chelators may also play a role in their anti-inflammatory effects. nih.gov

Research on other aminopyridine-based compounds has shown they can suppress the NF-κB signaling pathway, a central regulator of inflammation. nih.gov By inhibiting IκB kinase β (IKKβ), these compounds reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

The table below summarizes the anti-inflammatory effects observed in derivatives of related pyridine compounds.

| Compound Class | Model/Target | Observed Effect | Proposed Mechanism | Reference |

| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat) | Significant reduction in edema | Iron chelation, inhibition of COX/lipoxygenase | nih.gov, nih.gov |

| 3-Hydroxy-pyridine-4-one derivatives | Croton oil-induced ear edema (mouse) | Significant reduction in edema | Iron chelation, inhibition of inflammatory mediators | nih.gov, researchgate.net |

| Aminopyrimidine-based inhibitors | LPS-stimulated Raw 264.7 cells | Inhibition of NO, IL-1α, IL-6, TNF-α | Inhibition of IκB kinase β (IKKβ) and NF-κB pathway | nih.gov |

Antioxidant Activity

The chemical structure of 3-Amino-6-methylpyridin-2-ol, with its hydroxyl and amino groups, suggests inherent potential for antioxidant activity. The 3-hydroxypyridine moiety is a known pharmacophore that provides antioxidant effects. mdpi.com

The antioxidant mechanism of hydroxypyridine derivatives often involves acting as free radical scavengers. For example, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, a structurally similar compound, has been established as a potential retinoprotector due in part to its antioxidant properties. mdpi.com It is believed to counter the oxidative stress caused by reactive oxygen species. mdpi.com

The antioxidant activity of pyridine derivatives can also be linked to their ability to chelate metal ions like iron. nih.gov The Fenton reaction, where iron catalyzes the formation of highly reactive hydroxyl radicals, is a significant source of oxidative stress in biological systems. Compounds that can chelate iron may prevent this reaction, thus exhibiting antioxidant effects. This mechanism is thought to contribute to the pharmacological profile of 3-hydroxy-pyridine-4-one derivatives. nih.gov The presence of electron-donating groups, such as amino and hydroxyl groups, on an aromatic ring generally enhances antioxidant capacity.

Structure-Activity Relationship (SAR) Studies and Ligand Design

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For aminopyridine-based compounds, SAR studies have provided valuable insights into how structural modifications influence biological activity.

In the design of selective inhibitors for neuronal nitric oxide synthase (nNOS), a series of 2-aminopyridine derivatives were synthesized. nih.gov These studies found that maintaining rigidity in the molecule and incorporating fluorine atoms at the amine tail could significantly improve permeability across the blood-brain barrier without compromising potency or selectivity. nih.gov

For isoquinolone derivatives developed as antiviral agents, SAR analysis revealed that:

Methylation at certain positions could increase cytotoxicity. nih.gov

Substitutions at the 2' position of a phenyl ring were involved in both antiviral activity and cytotoxicity. nih.gov

The placement of methoxy (B1213986) groups was critical, with some patterns leading to effective but toxic compounds, while others were non-toxic but required specific substituents elsewhere to maintain antiviral activity. nih.gov

In the development of inhibitors for fibroblast growth factor receptor 4 (FGFR4), SAR studies of aminopyrimidine compounds showed that the combination of fluorine substitution on a dimethoxyphenyl ring and methyl groups on the pyrimidine (B1678525) ring contributed to higher activity and selectivity. researchgate.net The smaller size of the fluorine atom allowed for a suitable conformation for strong binding interaction with FGFR4. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method provides insights into the molecular basis of a compound's activity and guides further drug design.

Several studies have utilized molecular docking to understand the interactions of pyridine-based inhibitors. In a study of thiazolo[3,2-a]pyridine derivatives as potential anti-diabetic agents targeting α-amylase, docking analysis revealed that the compounds fit well into the active site of the enzyme. The top-performing compound achieved a strong binding energy of -7.43 kcal/mol, and subsequent molecular dynamics simulations confirmed the stability of the ligand-protein complex.

In the design of anticancer agents, molecular docking was used to investigate how novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives bind to the kinase domains of VEGFR-2 and HER-2. researchgate.net The most potent compounds were shown to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these receptors, explaining their inhibitory action. researchgate.net For example, docking of one potent compound into the VEGFR-2 active site showed hydrogen bonding with the critical amino acid residues Cys919 and Asp1046. researchgate.net

Similarly, docking studies of aminopyrimidine-based IKKβ inhibitors identified crucial hydrogen bond interactions between the aminopyrimidine core and the hinge region of the kinase (Cys99 and Glu97), which is essential for inhibitory activity. nih.gov These computational models are instrumental in rationalizing observed SAR data and in designing next-generation inhibitors with improved affinity and selectivity.

The table below presents findings from molecular docking studies on related pyridine derivatives.

| Compound Class | Target Protein | Key Interactions / Findings | Binding Energy / Score | Reference |

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | Interaction with key residues including Trp59, Tyr62, Asp197, and His299. | -7.43 kcal/mol (for best compound) | |

| Non-fused Cyanopyridones | VEGFR-2 | Hydrogen bonds with Cys919 and Asp1046 in the ATP-binding pocket. | - | researchgate.net |

| Aminopyrimidine derivatives | IKKβ | Hydrogen bonds with hinge residues Cys99 and Glu97. | - | nih.gov |

| 3-Amino-thieno[2,3-b]pyridine derivatives | Nicotinate mononucleotide adenylyltransferase | Interactions with various residues leading to different binding affinities. | -5.00 to -11.12 kcal/mol | plos.org |

Applications in Agrochemicals and Material Science

Utilization in Agrochemical Formulations

The pyridine (B92270) ring is a core structure in numerous agrochemicals, including herbicides, fungicides, and insecticides. wikipedia.orggoogle.com However, specific research detailing the use of 3-Amino-6-methylpyridin-2-ol (B112726) hydrochloride in such formulations is not available.

Derivatives of pyridine are known to exhibit herbicidal and fungicidal properties. For example, aminopyralid (B1667105) and clopyralid (B1669233) are pyridine carboxylic acid herbicides effective against broadleaf weeds. cambridge.orgnih.gov The mechanism of action for many pyridine-based herbicides involves mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. researchgate.netnih.gov In the realm of fungicides, various pyridine derivatives have been synthesized and tested against phytopathogenic fungi, with some showing significant efficacy. researchgate.netmdpi.comnih.gov Research on other aminopyridine derivatives has also indicated potential fungicidal and bactericidal activity. researchgate.net

However, no specific studies or data tables detailing the herbicidal or fungicidal efficacy of 3-Amino-6-methylpyridin-2-ol hydrochloride could be located.

Pyridine derivatives are crucial intermediates in the synthesis of various pesticides. google.comgoogle.com For instance, the insecticide chlorpyrifos (B1668852) is synthesized from a chlorinated pyridine precursor. wikipedia.org Thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines containing a pyridine scaffold have been investigated for their insecticidal activity against pests like Aphis gossypii. researchgate.netresearchgate.netnih.gov The insecticidal activity of some pyridine derivatives has been found to be comparable to or even exceed that of existing commercial insecticides. nih.gov

Despite these examples within the broader class of pyridine compounds, there is no specific information available on the development or use of This compound in pesticide formulations.

Integration into Advanced Materials Development

The unique chemical properties of pyridine compounds make them useful in the development of advanced materials, including polymers and coatings.

Aminopyridines can be used in polymer science. For example, polymer-bound 4-aminopyridine (B3432731) has been synthesized and used as a catalyst in various chemical reactions. acs.org The polymerization of aminopyridines can be challenging but has been achieved through methods like Pd-catalyzed self-amination of bromo aminopyridines. researchgate.net 2-Aminopyridine (B139424) derivatives can also serve as reactants for modifying polymers to create conjugated structures with specific properties. google.com

There is, however, no available research or patents describing the specific integration of This compound into polymer synthesis or for polymer modification.

Pyridine and its derivatives have been used in the formulation of surface coatings. For instance, amine salts of aromatic sulfonic acids, including those with pyridine, have been employed as curing catalysts for amino and alkyd resins in baking enamels to create hard, durable finishes. google.com

No literature could be found that specifically mentions the use of This compound in the development of coatings with enhanced durability and resistance.

Emerging Research Areas and Future Directions

Biocatalytic Transformations and Microbial Hydroxylation

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Microbial enzymes, in particular, are capable of performing complex chemical transformations with high precision. The hydroxylation of aromatic rings is a key reaction in diversifying natural products and creating new bioactive molecules. mdpi.com

Research into the microbial metabolism of pyridine (B92270) derivatives has demonstrated that enzymatic systems can effectively hydroxylate the pyridine ring. For instance, Agrobacterium sp. has been shown to hydroxylate 4-hydroxypyridine (B47283) to produce pyridine-3,4-diol (B75182) using a mono-oxygenase enzyme that requires NADH or NADPH and FAD. nih.gov This process highlights the potential for microorganisms to perform targeted hydroxylations on pyridinol scaffolds.

Key enzymes in this field include:

Cytochrome P450 Monooxygenases (CYPs): A versatile superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of various substrates. mdpi.com

Non-heme Iron-dependent Hydroxylases: These enzymes use a non-heme iron(II) cofactor and are common in microbial secondary metabolism, playing a crucial role in the biosynthesis of compounds like amino acids and terpenoids. mdpi.com